molecular formula C11H19NO B11912226 1-(1-Azaspiro[4.5]decan-1-yl)ethanone

1-(1-Azaspiro[4.5]decan-1-yl)ethanone

Cat. No.: B11912226
M. Wt: 181.27 g/mol
InChI Key: XFNNWCIXPKHTTB-UHFFFAOYSA-N
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Description

1-(1-Azaspiro[45]decan-1-yl)ethanone is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine ring and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Azaspiro[4.5]decan-1-yl)ethanone typically involves the reaction of cyclohexanone with piperidine under specific conditions. One common method includes the use of a condensation reaction where cyclohexanone is reacted with piperidine in the presence of an acid catalyst to form the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Azaspiro[4.5]decan-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Azaspiro[4.5]decan-1-yl)ethanone has been explored for its potential in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Azaspiro[4.5]decan-1-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

  • 1-Methyl-1-azaspiro[4.5]decan-2-one
  • 2,8-Diazaspiro[4.5]decan-1-one
  • 1-Oxa-9-azaspiro[5.5]undecane

Uniqueness: 1-(1-Azaspiro[4.5]decan-1-yl)ethanone stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-(1-azaspiro[4.5]decan-1-yl)ethanone

InChI

InChI=1S/C11H19NO/c1-10(13)12-9-5-8-11(12)6-3-2-4-7-11/h2-9H2,1H3

InChI Key

XFNNWCIXPKHTTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC12CCCCC2

Origin of Product

United States

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